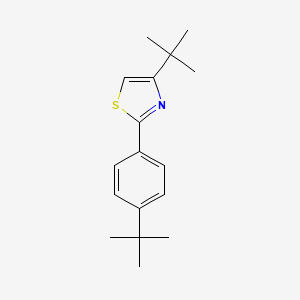

4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole

Description

4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole is a 1,3-thiazole derivative characterized by bulky tert-butyl substituents at both the C4 position of the thiazole ring and the para-position of the phenyl group attached to C2. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, antifungal, antitumoral, and antiparasitic effects .

Properties

IUPAC Name |

4-tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NS/c1-16(2,3)13-9-7-12(8-10-13)15-18-14(11-19-15)17(4,5)6/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFRDEBPCNGJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CS2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole typically involves the reaction of 4-ter

Biological Activity

4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole is a compound within the thiazole class that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, particularly those with tert-butyl substitutions.

- Antibacterial Efficacy : A series of phenylthiazoles, including compounds with tert-butyl groups, demonstrated significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus (MRSA) and Clostridium difficile. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA USA300, indicating potent activity against this pathogen .

- Mechanism of Action : The antibacterial mechanism involves rapid bactericidal activity, with some compounds capable of eradicating high inoculum levels of MRSA within just a few hours. This rapid action is notably faster than traditional antibiotics like vancomycin . Furthermore, these compounds showed enhanced stability to hepatic metabolism, leading to longer biological half-lives, which is crucial for sustained therapeutic effects .

Anticancer Activity

The anticancer potential of this compound has also been explored.

- Cytotoxic Effects : Research indicates that thiazole derivatives can exhibit selective cytotoxicity towards various cancer cell lines. For example, derivatives tested against HepG2 liver cancer cells showed promising antiproliferative activity . The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity while minimizing toxicity to normal cells .

- Cellular Mechanisms : The cytotoxic effects appear to be mediated through multiple pathways, including apoptosis induction and disruption of microtubule dynamics. Some compounds have been shown to bind effectively to tubulin, inhibiting its polymerization and thereby disrupting cellular mitosis .

Pharmacokinetic Properties

Pharmacokinetic evaluations have revealed that compounds in this class possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

- Half-life and Stability : One notable compound demonstrated a biological half-life exceeding 9 hours in vivo, significantly longer than traditional antibiotics. This extended half-life contributes to its potential as a therapeutic agent against resistant bacterial strains .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of phenylthiazole derivatives, including 4-tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole, against multidrug-resistant bacterial strains.

- Mechanism of Action : These compounds exhibit rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Notably, some derivatives have shown the ability to disrupt biofilms formed by these pathogens, which is crucial for treating chronic infections .

- Pharmacokinetics : The pharmacokinetic profile of certain derivatives indicates a favorable half-life of over six hours, suggesting potential for once-daily dosing regimens. The volume of distribution values indicate good tissue penetration, enhancing their therapeutic efficacy .

| Compound | t 1/2 (h) | CL (L/hr) | AUC (mg.hr/L) | Vdss (L) |

|---|---|---|---|---|

| 19 | 9.03 | 1.26 | 3.98 | 16.36 |

Cancer Treatment

Thiazole derivatives are being explored for their anticancer properties. The compound has been studied for its role in inhibiting specific cancer pathways.

- Bromodomain Inhibition : Some derivatives of thiazole compounds are being investigated as bromodomain inhibitors, which play a role in regulating gene expression linked to cancer progression. These compounds have shown promise in preclinical studies targeting various cancers .

- PTP1B Inhibition : Compounds related to thiazoles have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity-related cancers. This inhibition could lead to novel treatments for type 2 diabetes and related malignancies .

Antifungal Activity

The compound also exhibits antifungal properties against various strains, which is particularly relevant given the rise of antifungal resistance.

- Mechanism : The presence of hydrophobic chains in thiazole derivatives enhances their antifungal activity. Studies indicate that modifications to the thiazole structure can significantly impact their efficacy against resistant fungal strains .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing its biological activity.

- Synthetic Pathways : Various synthetic strategies have been developed to create thiazole derivatives with improved pharmacological profiles. For example, microwave-assisted synthesis has been employed to facilitate the rapid formation of these compounds .

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of these compounds against specific pathogens or cancer cells. Substituents on the thiazole ring can dramatically alter biological activity, making it essential to explore different configurations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied C4 Substituents

The C4 substituent on the thiazole ring significantly influences biological activity:

- 4-Methyl-thiazole derivatives (e.g., 6a) : Exhibit higher in vitro inhibitory activity compared to 4-(2-thienyl)-thiazole derivatives (e.g., 6i). For instance, compound 6a demonstrated superior potency, likely due to the methyl group’s optimal balance of steric bulk and electronic effects .

- 4-(2-Thienyl)-thiazole derivatives (e.g., 6i) : Show reduced activity, suggesting that bulkier or heteroaromatic substituents may disrupt target binding or pharmacokinetics .

- Lipophilic C4 substituents (e.g., tert-butyl) : Enhance antifungal activity against Candida strains. For example, 4-tert-butylphenyl-substituted thiazoles (e.g., 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine) are reported to exhibit potent anti-Candida activity, attributed to improved membrane penetration and target affinity .

Comparison with Other Heterocyclic Cores

- 1,3,4-Thiadiazole derivatives : 1,3-Thiazoles consistently outperform 1,3,4-thiadiazoles in inhibitory assays (e.g., 6a > 11a , 6b > 11b ), likely due to differences in electronic distribution and ring strain .

- Thiophene and pyrazole analogs : Thiazoles (e.g., 8h , 8i ) show moderately reduced enzymatic activity compared to thiophene derivatives (e.g., 8f , 8g ) in BCATm inhibition assays, indicating that nitrogen positioning in the heterocycle affects target engagement .

Antifungal Activity: Role of Lipophilic Substituents

Thiazoles with lipophilic C4 substituents, such as tert-butyl or chlorophenyl groups, exhibit enhanced anti-Candida activity. For example:

- LpQM-28 (4-(4-chlorophenyl)-1,3-thiazole derivative): Displays an IC₅₀ of 1.86 μM against Trypanosoma cruzi with a selectivity index >50, highlighting the importance of lipophilic groups in antiparasitic activity .

- 4-Tert-butylphenyl derivatives : Demonstrated solubility in chloroform and DMSO, suggesting suitability for formulation in hydrophobic drug delivery systems .

Antitumor and Immunomodulatory Effects

- Pyridyl-thiazole derivatives: Exhibit dual antitumor and immunomodulatory activity.

- Thiosemicarbazone-thiazole hybrids : Show comparable cytotoxicity to cisplatin but with improved selectivity, reducing off-target effects on macrophages .

Impact of Substituent Polarity

Polar substituents (e.g., pyridinyl or pyrazole groups) reduce activity in enzymatic assays, as seen in BCATm inhibitors, where polar analogs (e.g., 8j ) lose potency due to unfavorable interactions with hydrophobic binding pockets .

Data Table: Key Comparative Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.